

# Molecular Identity and Basic Properties

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: 5,7-Dimethoxyflavone

CAS No.: 21392-57-4

Cat. No.: S587478

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The table below summarizes the core chemical and identity information for **5,7-Dimethoxyflavone**.

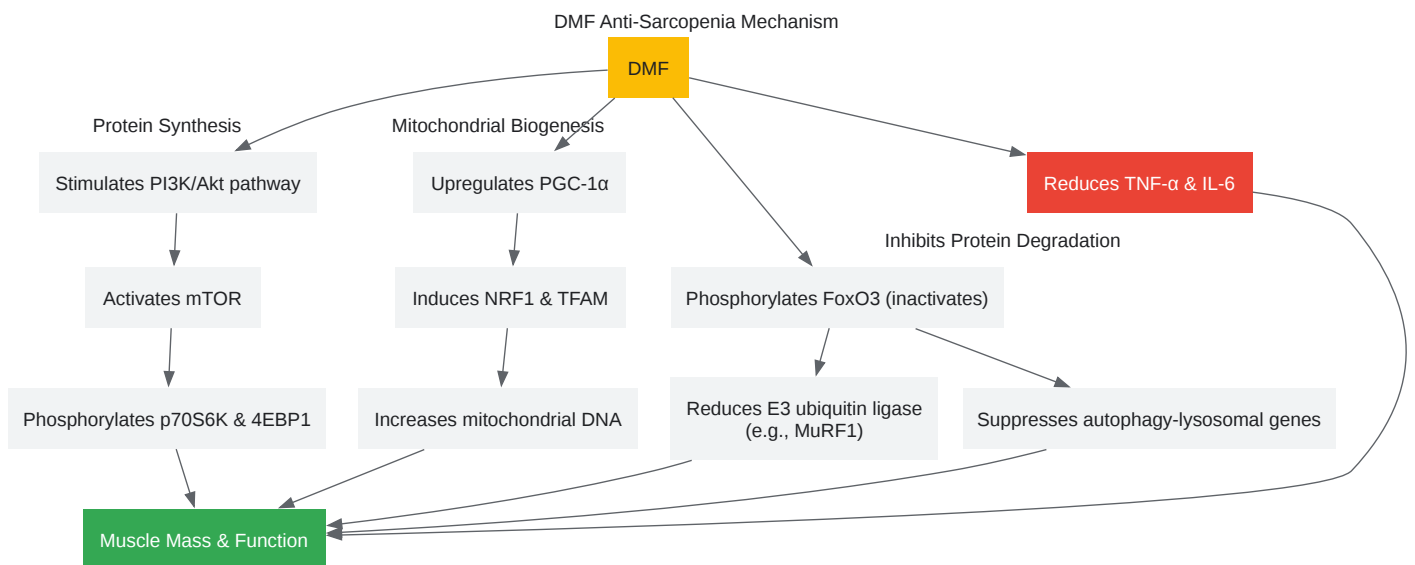
Property	Description
Common Name	5,7-Dimethoxyflavone (5,7-DMF) [1]
Chemical Names	Chrysin dimethyl ether; 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one [1] [2]
CAS Registry Number	21392-57-4 [1] [2] [3]
Chemical Formula	C <sub>17</sub> H <sub>14</sub> O <sub>4</sub> [1] [2] [3]
Average Molecular Weight	282.29 g/mol [1] [2] [3]
Natural Source	<i>Kaempferia parviflora</i> (Black ginger) [4] [5] [6]
Compound Type	Flavonoid (7-O-methylated flavone) [1]

## Documented Biological Activities and Mechanisms

Preclinical studies have revealed that DMF exerts its effects through multiple signaling pathways and molecular targets.

## Anti-Sarcopenic Activity in Aged Mice

Sarcopenia is an age-related disease characterized by the loss of muscle mass and function [4] [5]. In an 8-week study using 18-month-old mice, oral administration of DMF demonstrated a comprehensive anti-sarcopenic effect by simultaneously enhancing muscle protein synthesis and reducing protein degradation [4] [5].



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## Activity Against Sarcopenic Obesity

Sarcopenic obesity involves the co-existence of excessive fat accumulation and progressive muscle loss [6]. A 2025 study demonstrated that in high-fat-diet-induced obese mice, DMF treatment over 8 weeks not only improved skeletal muscle mass and function but also significantly reduced body weight and fat mass [6]. The effects were mediated through **PGC-1 $\alpha$ -mediated pathways** in both muscle and adipose tissues.

- **In Skeletal Muscle:** DMF increased the expression of *Ppargc1a* and its isoform *Ppargc1a4*, promoting mitochondrial biogenesis and improving protein turnover via the PI3K/Akt/mTOR pathway [6].
- **In Adipose Tissue:** DMF increased mitochondrial DNA content and the expression of thermogenic genes (e.g., *UCP-1*) in both subcutaneous and brown adipose tissues, enhancing energy expenditure [6].

## Intestinal Barrier Reinforcement

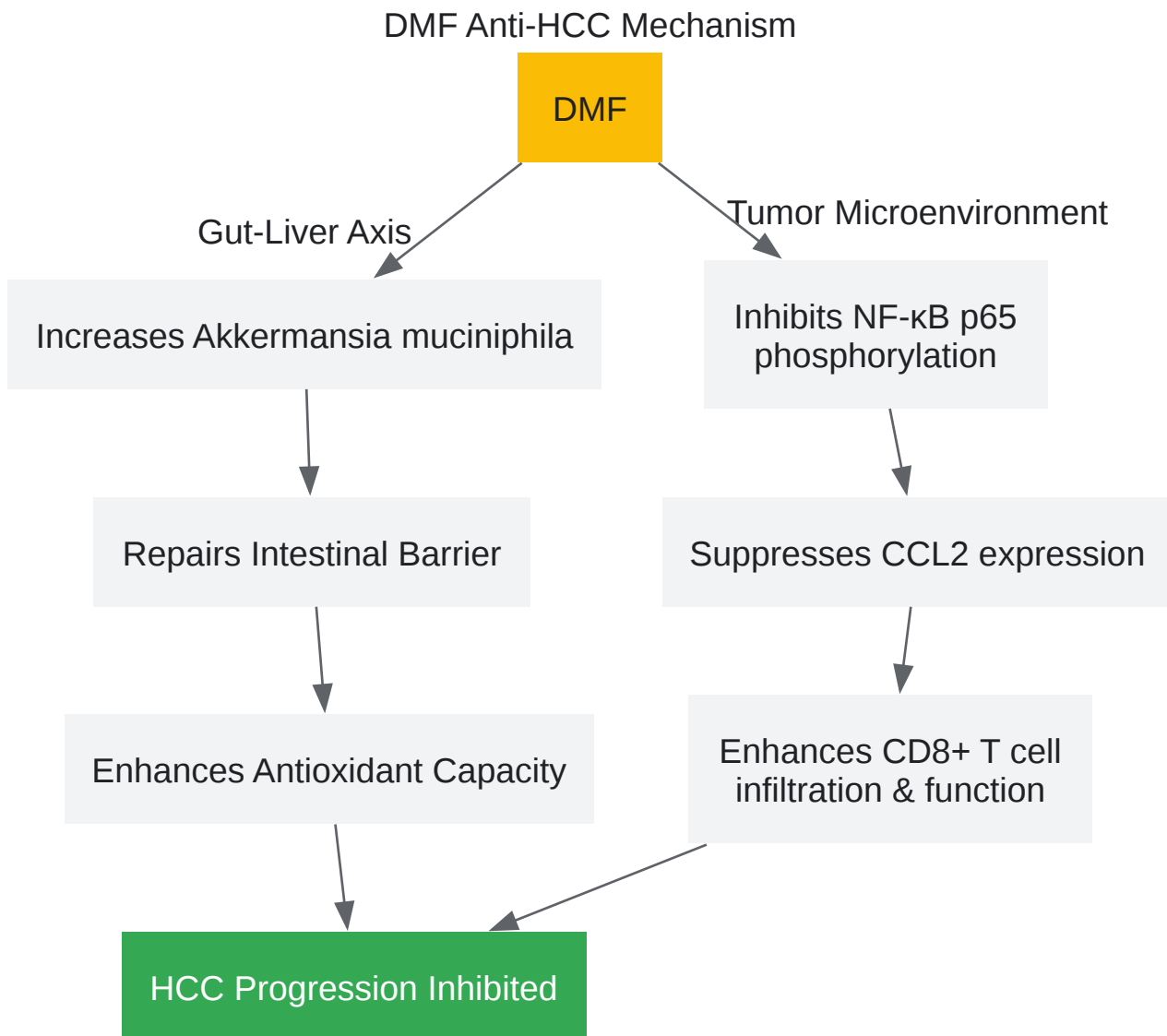
DMF can reinforce the intestinal tight junction (TJ) barrier, which is crucial for preventing inflammation [7].

In human intestinal Caco-2 cells, DMF treatment:

- **Increased barrier integrity** by elevating transepithelial electrical resistance and reducing permeability [7].
- **Promoted occludin translation** via the mTOR pathway [7].
- **Reduced pore-forming claudin-2** by upregulating miR-16-5p, which silences *Cldn2* mRNA [7].

## Anti-Hepatocellular Carcinoma (HCC) Progression

A 2025 study reported that DMF inhibits hepatocellular carcinoma progression through a multi-faceted mechanism [8]. In a mouse model of HCC, DMF treatment reduced tumor number and size. The anti-tumor effect was found to be partially dependent on the gut microbiota and involved enhancing the body's immune response.



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## Key Experimental Data from Preclinical Studies

The following tables summarize quantitative findings from animal studies on DMF.

**Table 1: Anti-Sarcopenia Study in Aged Mice (18-month-old) [4] [5]**

Experimental Parameter	Young Control	Aged Control	Aged + DMF (25 mg/kg/day)	Aged + DMF (50 mg/kg/day)
Administration Period	8 weeks	8 weeks	8 weeks	8 weeks
Grip Strength	Baseline	Decreased	Stimulated	Stimulated
Exercise Endurance	Baseline	Decreased	Stimulated	Stimulated
Muscle Mass & Volume	Baseline	Decreased	Increased	Increased
Key Pathway Effects	-	-	↑ PI3K/Akt/mTOR; ↑ PGC-1α; ↓ FoxO3; ↓ TNF-α/IL-6	↑ PI3K/Akt/mTOR; ↑ PGC-1α; ↓ FoxO3; ↓ TNF-α/IL-6

Table 2: Anti-Sarcopenic Obesity Study in HFD-fed Mice [6]

Experimental Parameter	Normal Diet (ND)	High-Fat Diet (HFD)	HFD + DMF (25 mg/kg/day)	HFD + DMF (50 mg/kg/day)
HFD Feeding Period	14 weeks	14 weeks	14 weeks (DMF last 8 wks)	14 weeks (DMF last 8 wks)
Body Weight & Fat Mass	Baseline	Increased	Reduced	Reduced
Grip Strength & Endurance	Baseline	Decreased	Enhanced	Enhanced
Skeletal Muscle Mass	Baseline	Decreased	Increased	Increased

| **Key Tissue Effects** | - | - | Muscle: ↑ Ppargc1a/Ppargc1a4, ↑ Mitochondrial biogenesis. Fat: ↑ mtDNA, ↑ Thermogenesis. | Muscle: ↑ Ppargc1a/Ppargc1a4, ↑ Mitochondrial biogenesis. Fat: ↑ mtDNA, ↑

Thermogenesis. |

**Table 3: Anti-Hepatocellular Carcinoma Study in a Mouse Model [8]**

Experimental Parameter	Control	HCC Model	HCC + DMF (40 mg/kg/day)	HCC + DMF (80 mg/kg/day)
Treatment Period	Not specified	Not specified	Not specified	Not specified
Number of Tumors	Normal	Increased	Reduced	Reduced
Largest Tumor Size	Normal	Increased	Reduced	Reduced
Liver-to-Body Weight Ratio	Normal	Increased	Improved	Improved
Key Mechanistic Findings	-	-	↑ <i>A. muciniphila</i> ; ↓ NF-κB/CCL2; ↑ CD8+ T cell infiltration.	↑ <i>A. muciniphila</i> ; ↓ NF-κB/CCL2; ↑ CD8+ T cell infiltration.

## Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies.

## In Vivo Dosing and Assessment (Sarcopenia & Sarcopenic Obesity)

- Animal Models:** C57BL/6J mice (18-month-old for aging model [5]; 4-week-old males fed a High-Fat Diet for 14 weeks for obesity model [6]).
- DMF Administration:** DMF was administered daily via **oral gavage** for 8 weeks. Doses of **25 mg·kg<sup>-1</sup>·day<sup>-1</sup>** and **50 mg·kg<sup>-1</sup>·day<sup>-1</sup>** are well-characterized [5] [6]. The compound was dissolved in saline or similar vehicle.

- **Functional Assessments:**
  - **Grip Strength:** Measured using a grip strength meter.
  - **Exercise Endurance:** Assessed via treadmill running tests until exhaustion.
- **Tissue Collection:** After sacrifice, muscles (gastrocnemius, tibialis anterior, extensor digitorum longus, soleus) and adipose tissues are dissected, weighed, and stored for molecular analysis [5] [6].

## Molecular Biology Techniques

- **Protein Synthesis/Degradation Pathways:** Analyze the PI3K/Akt/mTOR and FoxO3 pathways by **Western blot** using specific antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, p70S6K, 4EBP1, and FoxO3 [5] [6].
- **Mitochondrial Biogenesis:** Evaluate mRNA expression of *Ppargc1a*, *Nrf1*, and *Tfam* via **quantitative real-time PCR (qRT-PCR)**. Relative mitochondrial DNA content can be measured [4] [5].
- **Inflammation Markers:** Measure serum levels of **TNF- $\alpha$**  and **IL-6** using ELISA kits. Their mRNA levels in muscle tissue can also be quantified by qRT-PCR [4] [5].

## Additional Pharmacological Activities

Beyond the primary areas above, DMF is reported to have other biological activities relevant to drug development:

- **Cytochrome P450 Inhibition:** DMF is an inhibitor of cytochrome P450 (CYP) 3As and a potent **Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitor** [9]. This suggests a potential for drug-drug interactions.
- **Cytotoxicity:** Some synthetic amino and nitro derivatives of DMF have shown strong cytotoxicity against the KB (human oral cavity carcinoma) cell line, indicating that its core structure is a valuable template for medicinal chemistry [10].

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